4-Anthracen-2-yl-4-oxo-butanoic acid
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Overview
Description
4-anthracen-2-yl-4-oxo-butyric acid is an organic compound with the molecular formula C18H14O3 and a molecular weight of 278.31 g/mol . This compound is characterized by the presence of an anthracene moiety attached to a butyric acid backbone, which includes a ketone functional group. It is a rare and unique chemical often used in early discovery research .
Preparation Methods
The synthesis of 4-anthracen-2-yl-4-oxo-butyric acid typically involves the reaction of anthracene derivatives with butyric acid derivatives under specific conditions. One common method includes the reaction of 4-anthracen-9-yl-4-oxo-but-2-enoic acid with indole, followed by cyclocondensation with hydrazine hydrate, phenyl hydrazine, semicarbazide, and thiosemicarbazide to yield the desired product . The reaction conditions often involve refluxing in dry benzene for several hours .
Chemical Reactions Analysis
4-anthracen-2-yl-4-oxo-butyric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The anthracene moiety can undergo electrophilic substitution reactions. Common reagents used in these reactions include hydrazine hydrate, phenyl hydrazine, and semicarbazide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-anthracen-2-yl-4-oxo-butyric acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-anthracen-2-yl-4-oxo-butyric acid involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate with DNA, affecting gene expression and cellular processes. The ketone group can participate in redox reactions, influencing cellular metabolism .
Comparison with Similar Compounds
4-anthracen-2-yl-4-oxo-butyric acid can be compared with other similar compounds, such as:
- 4-anthracen-9-yl-4-oxo-butyric acid
- 4-oxo-4-phenanthren-2-yl-butyric acid
- 4-oxo-4-(2-oxocyclohexyl)butyric acid
- 4-oxo-4-phenyl-butyric acid
- 4-(3,4-dimethoxy-phenyl)-4-oxo-butyric acid These compounds share similar structural features but differ in their specific functional groups and substituents, which can influence their chemical reactivity and applications.
Biological Activity
4-Anthracen-2-yl-4-oxo-butanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the reaction of anthracene derivatives with various reagents under controlled conditions. For example, one method includes the cyclocondensation of anthracene derivatives with hydrazine and other amines, leading to the formation of pyridazinone derivatives which can be further modified to yield butanoic acid derivatives .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that compounds derived from this structure showed high activity against Gram-positive and Gram-negative bacteria. Specifically, certain derivatives showed high efficacy against Staphylococcus aureus and Escherichia coli, indicating potential as antibacterial agents .
Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
---|---|---|
This compound | High | Moderate |
Derivative A | Moderate | High |
Derivative B | Low | Low |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines, including melanoma and breast cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression at specific phases .
Case Studies
- Antimicrobial Efficacy : A case study involving a series of synthesized anthracene derivatives showed that one derivative demonstrated a minimum inhibitory concentration (MIC) of 0.5 mM against E. coli, suggesting strong antibacterial properties .
- Anticancer Mechanism : In another study, the impact of this compound on B16F10 melanoma cells was evaluated using the MTT assay. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM .
Research Findings
Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Modifications such as adding functional groups or altering the anthracene core have been shown to improve both antimicrobial and anticancer activities. For instance, derivatives with electron-withdrawing groups exhibited increased potency against various microbial strains .
Properties
CAS No. |
73693-24-0 |
---|---|
Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
4-anthracen-2-yl-4-oxobutanoic acid |
InChI |
InChI=1S/C18H14O3/c19-17(7-8-18(20)21)15-6-5-14-9-12-3-1-2-4-13(12)10-16(14)11-15/h1-6,9-11H,7-8H2,(H,20,21) |
InChI Key |
LZMNAKMECLHEQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(=O)CCC(=O)O |
Origin of Product |
United States |
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